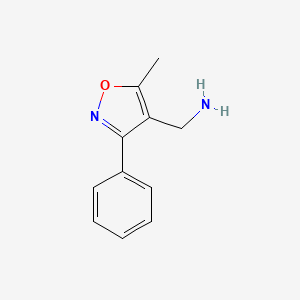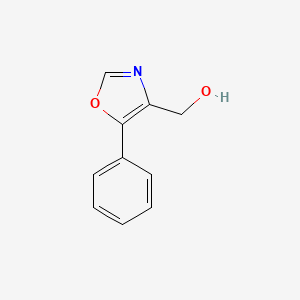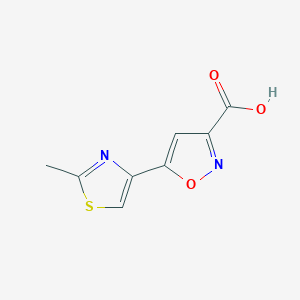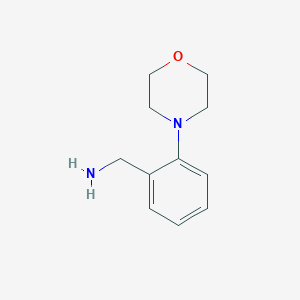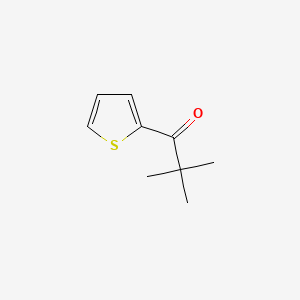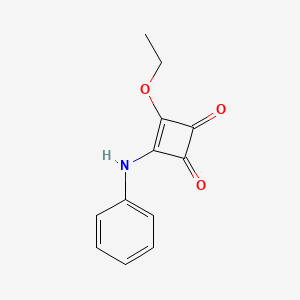
4-Nitrophthalide
概要
説明
4-Nitrophthalide is a chemical compound with the molecular formula C8H5NO4 . It is a yellow powder and is used as an intermediate in organic synthesis and fluorescent dyes .
Synthesis Analysis
4-Nitrophthalide can be synthesized by hydrolysis of 4-nitrophthalimide and then dehydration . The 4-nitrophthalimide is added to a sodium hydroxide solution, heated, and boiled for 15 minutes .Molecular Structure Analysis
The molecular structure of 4-Nitrophthalide consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 179.130 Da .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophthalide is a yellow powder . It reacts exothermically with water . The reactions are usually slow but might become violent if local heating accelerates their rate .科学的研究の応用
Synthesis of Biologically Active Natural Products
4-Nitrophthalide plays a crucial role in the synthesis of 3-substituted phthalides , which are key intermediates in the production of biologically active natural products . These compounds have shown a range of biological activities and are used in the development of pharmaceuticals.
Catalytic Reduction Benchmarking
The compound is used in the catalytic reduction of 4-nitrophenol by nanostructured materials . This reaction serves as a benchmark to assess the activity of the catalysts, which is pivotal in environmental remediation and industrial chemistry.
Fluorescent Markers in Biology
Derivatives of 4-Nitrophthalide, such as 4-nitro-N-substituted-1,8-naphthalimide , are used as fluorescent markers in biological research due to their strong fluorescence and good photostability .
Anticancer Agents
Research has indicated that certain derivatives of 4-Nitrophthalide can act as anticancer agents . Their ability to fluoresce allows them to be used in imaging and targeting cancer cells .
Material Science
In material science, 4-Nitrophthalide derivatives find applications in the creation of electro-luminescent materials and liquid-crystal displays . These materials are essential for modern electronic devices and screens .
Safety and Hazards
将来の方向性
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the development of more efficient catalysts for this reaction .
作用機序
Target of Action
It is known that 4-nitrophthalide is used as an intermediate in organic synthesis and the production of fluorescent dyes . It can be used to produce azo dyes, luminol, and other drug intermediates .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
Given its use in the production of azo dyes and luminol, it may be involved in the biochemical pathways related to these compounds .
Pharmacokinetics
Its water solubility is less than 001 g/100 mL at 18 ºC , which may impact its bioavailability.
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrophthalide . For instance, it is stable and combustible, but incompatible with moisture, water, strong oxidizing agents, and strong bases . Its reactivity profile suggests that it may react exothermically with water .
特性
IUPAC Name |
4-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-5-2-1-3-7(9(11)12)6(5)4-13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPUVQUUAYGRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361021 | |
| Record name | 4-NITROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophthalide | |
CAS RN |
65399-18-0 | |
| Record name | 4-Nitrophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-NITROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-nitrophthalide in the synthesis of 4-indolecarboxylic acid?
A1: The synthesis described in the paper [] leverages the structure of 4-nitrophthalide as a building block. The nitro group in 4-nitrophthalide is crucial as it can be reduced to an amine, which can then be transformed into various other functional groups. In this specific synthesis, the reduction of 3-nitrophthalimide (a 4-nitrophthalide derivative) with sodium borohydride followed by hydrolysis is a key step in generating the necessary intermediate, 3-hydroxy-4-nitrophthalide. This highlights the utility of 4-nitrophthalide and its derivatives as versatile intermediates in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)


